An In-depth Technical Guide to C.I. Reactive Red 35 (CAS Number: 12226-12-9)
An In-depth Technical Guide to C.I. Reactive Red 35 (CAS Number: 12226-12-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Red 35, identified by the CAS number 12226-12-9, is a synthetic monoazo dye belonging to the vinyl sulfone class of reactive dyes.[1] Also known as Remazol Brilliant Red 5B, this compound is primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton and viscose, to which it forms covalent bonds, ensuring high wash fastness.[2] Its well-defined chemical structure and reactivity also make it a subject of significant interest in environmental science and toxicology research, particularly in studies focused on the degradation of textile effluents and the biological effects of azo dyes. This guide provides a comprehensive overview of the key characteristics of C.I. Reactive Red 35, including its physicochemical properties, analytical methodologies for its characterization, and detailed experimental protocols for its synthesis, degradation, and toxicological assessment.
Physicochemical Characteristics
| Property | Value | Reference(s) |
| CAS Number | 12226-12-9 | [1] |
| Common Name | C.I. Reactive Red 35, Remazol Brilliant Red 5B | [2] |
| Molecular Formula | C₁₂H₁₈N₃Na₃O₁₄S₄ | [1] |
| Molecular Weight | 732.94 g/mol | [1] |
| Appearance | Purple powder | [2] |
| Solubility in Water | Excellent | [2] |
| Maximum Absorbance (λmax) | 511-535 nm | [3][4] |
Analytical Characterization
A variety of analytical techniques are employed to identify and quantify C.I. Reactive Red 35. These methods are crucial for quality control in its production and for monitoring its presence and degradation in experimental studies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of C.I. Reactive Red 35 in aqueous solutions. The concentration of the dye is determined by measuring its absorbance at its maximum wavelength (λmax), which is reported to be in the range of 511-535 nm.[3][4]
Experimental Protocol: UV-Vis Spectrophotometry
-
Preparation of Standard Solutions: A stock solution of C.I. Reactive Red 35 (e.g., 100 mg/L) is prepared by dissolving a known weight of the dye in deionized water. A series of standard solutions of varying concentrations are then prepared by serial dilution of the stock solution.
-
Instrument Calibration: A UV-Vis spectrophotometer is calibrated using a blank solution (deionized water).
-
Measurement: The absorbance of each standard solution is measured at the λmax (e.g., 512 nm).[4]
-
Calibration Curve: A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations of the standard solutions.
-
Sample Analysis: The absorbance of the unknown sample is measured at the same wavelength, and its concentration is determined using the calibration curve.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of synthesized C.I. Reactive Red 35 and for separating it from other compounds in a mixture.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
While a specific, standardized HPLC protocol for C.I. Reactive Red 35 is not extensively detailed in the available literature, a general method for the analysis of synthetic dyes in textiles can be adapted:
-
Sample Preparation: A solid sample is extracted with a suitable solvent, such as methanol, under sonication at an elevated temperature (e.g., 50°C) for 30 minutes. The extract is then centrifuged and filtered through a 0.22 µm filter. The solvent is evaporated, and the residue is reconstituted in a water/methanol mixture.
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18 column (e.g., 100 x 2.1 mm, 1.7 µm), is typically used.
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Detection: Detection is performed using a UV-Vis or a diode-array detector (DAD) at the λmax of the dye.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of C.I. Reactive Red 35 and its degradation products, providing information on both the retention time and the mass-to-charge ratio of the analytes.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Similar to HPLC, samples are extracted and filtered before injection.
-
LC Conditions: The liquid chromatography conditions are similar to those used for HPLC.
-
MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode depending on the analyte.
-
Mass Analyzer: A triple quadrupole or a time-of-flight (TOF) mass analyzer can be used to acquire mass spectra and perform tandem mass spectrometry (MS/MS) for structural elucidation of degradation products.[6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in confirming the presence of key functional groups within the dye's structure, providing structural confirmation.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample like C.I. Reactive Red 35, the potassium bromide (KBr) pellet method is commonly used. A small amount of the dye is ground with dry KBr powder and pressed into a thin, transparent pellet.
-
Analysis: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Characteristic peaks for the azo bond (~1600 cm⁻¹) and sulfonate groups (~1100-1200 cm⁻¹) are expected to be observed.[3]
Synthesis
The synthesis of C.I. Reactive Red 35 involves a diazotization and coupling reaction, a common method for producing azo dyes.
Experimental Protocol: Laboratory Synthesis of C.I. Reactive Red 35
-
Diazotization: An aromatic amine is diazotized by reacting it with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5°C).
-
Coupling: The resulting diazonium salt solution is then slowly added to a solution of a coupling component (in this case, a derivative of H-acid, 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) under controlled pH (typically alkaline) and temperature conditions.[8]
-
Condensation: A reactive group, often derived from cyanuric chloride, is then condensed with the azo compound to introduce the vinyl sulfone reactive moiety.[11]
-
Isolation: The final dye product is isolated from the reaction mixture by salting out, followed by filtration, drying, and purification.[11]
Caption: Generalized workflow for the synthesis of C.I. Reactive Red 35.
Environmental Fate and Remediation
The presence of C.I. Reactive Red 35 in textile effluents is a significant environmental concern. Consequently, various methods for its removal and degradation have been extensively studied.
Adsorption
Adsorption is a widely used physical method for removing dyes from wastewater.
Experimental Protocol: Batch Adsorption Study
-
Adsorbent Preparation: A suitable adsorbent (e.g., activated carbon, eggshell powder) is prepared and characterized.[12]
-
Batch Experiments: A known mass of the adsorbent is added to a series of flasks containing a fixed volume of C.I. Reactive Red 35 solution of a known initial concentration.
-
Parameter Optimization: The experiments are conducted under varying conditions of pH, contact time, adsorbent dose, and temperature to determine the optimal conditions for dye removal.[13][14]
-
Equilibrium and Kinetic Studies: To study the adsorption isotherm, the initial dye concentration is varied while keeping other parameters constant. For kinetic studies, samples are withdrawn at different time intervals.
-
Analysis: The concentration of the dye in the solution after adsorption is determined using UV-Vis spectrophotometry. The amount of dye adsorbed per unit mass of adsorbent is then calculated.
-
Data Modeling: The equilibrium data is fitted to various isotherm models (e.g., Langmuir, Freundlich), and the kinetic data is fitted to different kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism.[15]
Caption: Workflow for a typical batch adsorption experiment.
Photocatalytic Degradation
Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst and a light source to degrade organic pollutants.
Experimental Protocol: Photocatalytic Degradation
-
Catalyst Preparation: A photocatalyst (e.g., TiO₂, ZnO) is synthesized or obtained commercially.
-
Photoreactor Setup: A batch photoreactor equipped with a light source (e.g., UV lamp or solar simulator) is used.
-
Reaction Mixture: A specific volume of C.I. Reactive Red 35 solution of a known concentration and a certain amount of the photocatalyst are added to the reactor.
-
Parameter Optimization: The effects of initial dye concentration, catalyst dosage, pH, and irradiation time on the degradation efficiency are investigated.
-
Degradation Monitoring: Aliquots of the reaction mixture are withdrawn at regular time intervals, and the catalyst is removed by centrifugation or filtration. The concentration of the remaining dye is measured using UV-Vis spectrophotometry.
-
Mineralization Analysis: The extent of mineralization (conversion of the organic dye to CO₂, H₂O, and inorganic ions) can be assessed by measuring the Total Organic Carbon (TOC) of the solution.
Bioremediation
Bioremediation offers an environmentally friendly approach to treating dye-containing effluents using microorganisms.
Experimental Protocol: Bacterial Degradation
-
Isolation and Screening of Bacteria: Bacteria capable of degrading C.I. Reactive Red 35 can be isolated from dye-contaminated soil or wastewater.[16] These isolates are then screened for their decolorizing ability on agar plates containing the dye.
-
Inoculum Preparation: A pure culture of the selected bacterial strain is grown in a suitable nutrient broth.
-
Decolorization Experiment: The bacterial inoculum is added to a mineral salt medium containing C.I. Reactive Red 35 as the sole carbon and nitrogen source, or supplemented with additional carbon and nitrogen sources to enhance degradation.[17]
-
Optimization of Conditions: The effects of various parameters such as pH, temperature, initial dye concentration, and aeration (aerobic, anaerobic, or microaerophilic) on the decolorization efficiency are studied.[18]
-
Analysis: The decolorization of the dye is monitored by measuring the absorbance of the culture supernatant at the λmax of the dye. The degradation products can be analyzed using techniques like HPLC and LC-MS.
Caption: A simplified proposed pathway for the bacterial degradation of C.I. Reactive Red 35.
Toxicological Assessment
Evaluating the toxicity of C.I. Reactive Red 35 and its degradation products is crucial for understanding its environmental and health impacts.
Phytotoxicity Assessment using Allium cepa Test
The Allium cepa (onion) test is a widely used and sensitive method for evaluating the phytotoxicity and genotoxicity of chemical substances.
Experimental Protocol: Allium cepa Test
-
Bulb Preparation: Healthy and equal-sized onion bulbs are selected. The outer scales are removed, and the base is cleaned to expose the root primordia.
-
Exposure: The onion bulbs are placed on top of test tubes filled with different concentrations of C.I. Reactive Red 35 solution. A control group is maintained with tap water or distilled water.[19]
-
Root Growth Inhibition: After a specific exposure period (e.g., 72 hours), the length of the newly grown roots is measured. The root growth inhibition is calculated relative to the control.
-
Microscopic Analysis: For genotoxicity assessment, the root tips are harvested, fixed, hydrolyzed, and stained (e.g., with aceto-orcein).[19]
-
Mitotic Index and Chromosomal Aberrations: The mitotic index (the ratio of dividing cells to the total number of cells) and the frequency of chromosomal aberrations (e.g., bridges, fragments, micronuclei) are determined by observing the prepared slides under a microscope.[20]
Cytotoxicity Assessment in Human Cell Lines
In vitro cytotoxicity assays using human cell lines such as HaCaT (keratinocytes) and HepG2 (hepatocytes) can provide insights into the potential adverse effects of C.I. Reactive Red 35 on human health.[21][22]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: HaCaT or HepG2 cells are cultured in an appropriate medium and seeded in 96-well plates at a specific density.
-
Treatment: After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of C.I. Reactive Red 35. A control group is treated with the vehicle only.
-
Incubation: The cells are incubated with the dye for different time periods (e.g., 24, 48, and 72 hours).
-
MTT Assay: After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell Viability Calculation: The cell viability is expressed as a percentage of the control group, and the IC50 value (the concentration of the dye that causes 50% inhibition of cell growth) can be calculated.
Conclusion
C.I. Reactive Red 35 (CAS 12226-12-9) is a commercially important reactive dye with a well-characterized chemical structure. While its primary application is in the textile industry, its environmental persistence and potential toxicity have made it a model compound for research in remediation technologies and toxicology. This guide has provided a detailed overview of its key characteristics and a compilation of experimental protocols for its analysis, synthesis, degradation, and toxicological evaluation. The provided methodologies and data serve as a valuable resource for researchers and professionals working in the fields of chemistry, environmental science, and drug development. Further research is warranted to fully elucidate the metabolic pathways of its degradation and to develop more efficient and sustainable methods for the treatment of textile effluents containing this and other reactive dyes.
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